

Introduction: A Versatile Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: *1-Boc-7-Benzyloxy-3-formylindole*

Cat. No.: *B1519849*

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1-Boc-7-benzyloxy-3-formylindole is a strategically functionalized indole derivative that serves as a pivotal building block in medicinal chemistry and organic synthesis.^{[1][2]} Its structure incorporates three key features that enable a wide range of chemical transformations: a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, a benzyloxy ether at the 7-position, and a reactive formyl (aldehyde) group at the 3-position. This combination makes it an invaluable intermediate for constructing complex molecular architectures, particularly those found in pharmacologically active compounds.^{[1][3][4]} The indole core itself is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents.^{[3][4][5]} This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this important synthetic intermediate.

Synthesis: The Vilsmeier-Haack Approach

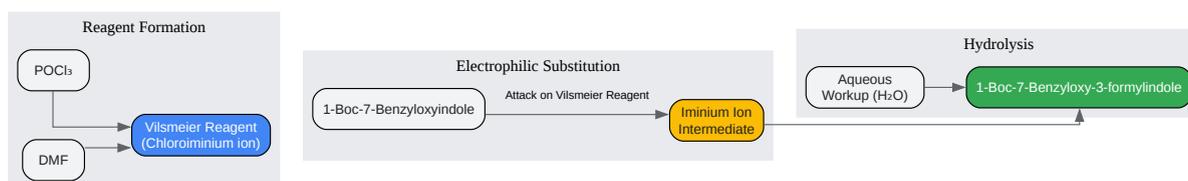
The most direct and widely employed method for the synthesis of **1-Boc-7-benzyloxy-3-formylindole** is the formylation of the corresponding N-Boc protected 7-benzyloxyindole precursor. The Vilsmeier-Haack reaction is the gold standard for this transformation, leveraging the high electron density of the indole ring system, which favors electrophilic substitution at the C3 position.^{[6][7]}

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide derivative (typically N,N-dimethylformamide, DMF) and an

activating agent like phosphorus oxychloride (POCl_3).^{[8][9][10]} This electrophilic species then reacts with the electron-rich indole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.^{[10][11]}

The Boc group on the indole nitrogen serves a crucial role by modulating the reactivity of the indole ring and preventing side reactions, ensuring clean and high-yielding formylation at the desired C3 position.



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Caption: Workflow for the Vilsmeier-Haack formylation of 1-Boc-7-benzyloxyindole.

Experimental Protocol: Synthesis of 1-Boc-7-benzyloxy-3-formylindole

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methods.^[9]

- **Reagent Preparation:** To a flask containing anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., Argon), add phosphorus oxychloride (POCl_3) dropwise with stirring. Allow the mixture to stir at this temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
- **Addition of Substrate:** Dissolve 1-Boc-7-benzyloxyindole in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- **Quenching and Workup:** Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium acetate in water.[9]
- **Extraction:** Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford **1-Boc-7-benzyloxy-3-formylindole** as a solid.

Core Chemical and Physical Properties

The key physicochemical properties of **1-Boc-7-benzyloxy-3-formylindole** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	914348-99-5	[12]
Molecular Formula	C ₂₁ H ₂₁ NO ₄	[12][13]
Molecular Weight	351.4 g/mol	[12][13]
Appearance	Typically an off-white to orange or brown solid	[1]
Purity	≥ 95%	[12]
Solubility	Soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and DMF.	
Storage Conditions	Store at 2-8°C, under an inert gas (e.g., Argon), protected from light and moisture.	[2]

Spectroscopic Characterization

While a specific spectrum for this exact compound is not publicly available, its structure can be confirmed using standard spectroscopic techniques. Based on analogous structures, the following characteristic signals are expected:[14][15][16]

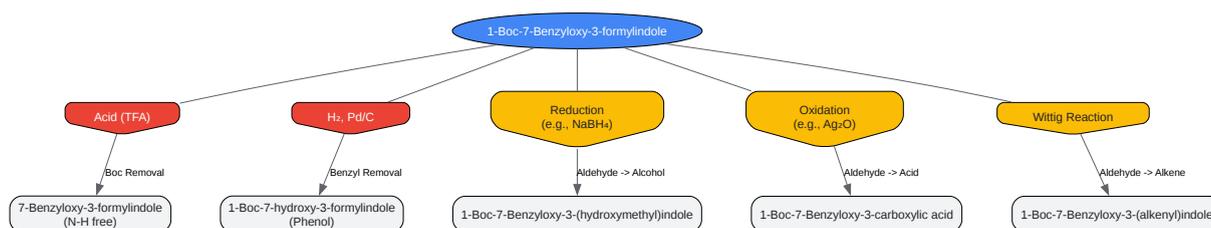
- ¹H NMR:** The aldehyde proton (CHO) is highly deshielded and will appear as a singlet at approximately δ 9.9-10.2 ppm. Protons on the indole and benzyl rings will appear in the aromatic region (δ 7.0-8.5 ppm). A characteristic singlet for the nine protons of the tert-butyl (Boc) group will be present in the upfield region (δ ~1.6-1.7 ppm). The methylene protons of the benzyloxy group (-OCH₂Ph) will appear as a singlet around δ 5.2 ppm.
- ¹³C NMR:** The carbonyl carbon of the aldehyde will be observed significantly downfield (~185 ppm). Carbons of the aromatic rings and the indole core will resonate between ~110-140 ppm. The quaternary carbon and the methyl carbons of the Boc group will appear at ~85 ppm and ~28 ppm, respectively.

- IR Spectroscopy: A strong absorption band corresponding to the aldehyde C=O stretch will be visible around 1650-1680 cm^{-1} . Another strong C=O stretch from the Boc group will be present around 1730 cm^{-1} .

Reactivity and Synthetic Utility

The true value of **1-Boc-7-benzyloxy-3-formylindole** lies in the orthogonal reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

- The Aldehyde Group (C3): The formyl group is a versatile handle for C-C and C-N bond formation. It readily undergoes:
 - Reductive Amination: To introduce substituted amine side chains.
 - Oxidation: To form the corresponding carboxylic acid.[\[17\]](#)
 - Reduction: To yield the 3-(hydroxymethyl)indole derivative.[\[18\]](#)
 - Wittig and Horner-Wadsworth-Emmons Reactions: To install alkenyl substituents.
 - Condensation Reactions: With active methylene compounds or amines to form various heterocyclic systems.[\[5\]](#)
 - Conversion to Nitrile: Treatment with reagents like hydroxylamine followed by dehydration can convert the aldehyde to a nitrile (acetonitrile) group, another valuable synthetic handle.[\[19\]](#)[\[20\]](#)
- The Boc Protecting Group (N1): The Boc group is stable to most nucleophilic and mild reducing/oxidizing conditions but can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to reveal the free indole N-H. This allows for subsequent N-alkylation or N-arylation.
- The Benzyl Protecting Group (O7): The benzyloxy group is a robust ether that can be selectively cleaved via catalytic hydrogenolysis (e.g., H_2 , Pd/C). This deprotection unmask a phenol at the 7-position, providing a site for further functionalization, such as etherification or esterification.



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Caption: Key selective transformations of **1-Boc-7-benzyloxy-3-formylindole**.

Applications in Research and Development

The synthetic flexibility of **1-Boc-7-benzyloxy-3-formylindole** makes it a high-value intermediate in several areas of chemical research.

- **Drug Discovery:** As a functionalized indole, it serves as a precursor for the synthesis of novel therapeutic agents. The 7-substituted indole motif is present in molecules targeting a range of diseases. For instance, related 7-benzyloxyindole structures have been used to develop potent S1P1 functional antagonists for autoimmune diseases.[21] The indole scaffold is broadly investigated for its anticancer, antimicrobial, and antioxidant properties.[3][5]
- **Protein Degradation Building Blocks:** This compound is classified as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[12][13] The indole nucleus can serve as a ligand for a target protein of interest, and the various functional handles allow for the attachment of linkers connected to an E3 ligase ligand.
- **Organic Materials Science:** Functionalized indoles are also explored in materials science for applications such as fluorescent probes and organic electronics, where the electron-rich indole core can be integrated into larger π -conjugated systems.[1]

Conclusion

1-Boc-7-benzyloxy-3-formylindole is a well-designed and highly versatile synthetic intermediate. Its preparation via the reliable Vilsmeier-Haack reaction and the orthogonal nature of its three key functional groups provide chemists with a powerful tool for the efficient construction of complex, high-value molecules. Its utility is firmly established in the field of drug discovery, particularly in the synthesis of novel indole-based therapeutics and advanced modalities like protein degraders, underscoring its importance for researchers and scientists in the pharmaceutical and chemical industries.

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